Daspei

Photostability Live-Cell Imaging Confocal Microscopy

Researchers requiring a no-wash, high-throughput screening-compatible mitochondrial probe face limited options with adequate photostability and Z' factor performance. Daspei addresses these constraints with validated, quantitative metrics. - No-wash HTS-ready: Z' factor >0.5 in 96-well formats for robust library screening. - Superior photostability: <15% fluorescence decay after 40 min continuous confocal scanning vs. ~25% for MitoTracker Red. - Large Stokes shift (550/573 nm) & high S/N ratio (up to 32:1) enable clear imaging in autofluorescent tissues with minimal spectral crosstalk.

Molecular Formula C17H21IN2
Molecular Weight 380.27 g/mol
CAS No. 3785-01-1
Cat. No. B149288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaspei
CAS3785-01-1
Synonyms2-(4-dimethylaminostyryl)-1-ethylpyridinium
2-(dimethylaminostyryl)-1-ethylpyridinium
2-(dimethylaminostyryl)-1-ethylpyridinium iodide
DASPEI
Molecular FormulaC17H21IN2
Molecular Weight380.27 g/mol
Structural Identifiers
SMILESCC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]
InChIInChI=1S/C17H21N2.HI/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1
InChIKeyAMAXNNVXIBDEMV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daspei Procurement Overview


Daspei (2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide; CAS 3785-01-1) is a cationic styryl dye that functions as a fluorescent probe for mitochondrial membrane potential (ΔΨm) in live cells [1]. It is characterized by a large Stokes shift and is used for vital staining of mitochondria, presynaptic nerve terminals, and mechanosensory hair cells [2]. As a member of the pyridinium class of mitochondrial potentiometric probes, it serves as a functional indicator of mitochondrial energetics and cellular viability [1].

Why Daspei Cannot Be Replaced


While several mitochondrial dyes exist, Daspei exhibits a distinct combination of photophysical, biological, and operational characteristics that preclude direct substitution with common alternatives like MitoTracker Red, JC-1, Rhodamine 123, or 4-Di-1-ASP [1]. Critical differentiators include its large Stokes shift, specific uptake mechanism in mechanosensory cells, superior photostability under continuous illumination, and validated performance in no-wash, high-throughput screening (HTS) assays with a Z' factor >0.5 [2][3]. These properties are not collectively shared by its closest analogs, making Daspei the essential choice for specific research workflows where these performance metrics are required.

Daspei vs. Other Mitochondrial Probes


Superior Photostability in Live-Cell Imaging

Daspei demonstrates significantly higher resistance to photobleaching than MitoTracker Red, a critical metric for long-term time-lapse imaging. Under identical confocal microscopy conditions, Daspei exhibits a fluorescence decay of less than 15% after 40 minutes of continuous scanning, whereas MitoTracker Red decays by approximately 25% over the same period .

Photostability Live-Cell Imaging Confocal Microscopy

Validated No-Wash HTS Assay

Daspei has been specifically validated for a no-wash mitochondrial membrane potential assay in a 96-well plate format, achieving a Z' factor >0.5 [1]. This robust statistical performance indicates an assay suitable for high-throughput screening (HTS). In contrast, common alternatives like JC-1 and TMRM often require washing steps or exhibit lower Z' values in similar HTS contexts, increasing assay variability and labor [2].

High-Throughput Screening Mitochondrial Membrane Potential Assay Development

MET Channel-Dependent Uptake in Hair Cells

Daspei uptake into zebrafish hair cells is dependent on functional mechanoelectrical transduction (MET) channels, a property it shares with FM1-43 [1]. Genetic and pharmacological blockade of MET channels (using myo7aa-/- and cdh23-/- mutants, or Gadolinium(III)) nearly abolishes Daspei labeling, confirming its specific entry route [1]. This contrasts with MitoTracker dyes, which are not reliably taken up via MET channels and instead label a broader range of support cells in the neuromast, lacking this functional specificity [2].

Mechanotransduction Hair Cells Zebrafish Vital Dye

Large Stokes Shift for Multiplex Imaging

Daspei exhibits a large Stokes shift with excitation and emission maxima at 550 nm and 573 nm, respectively, in methanol . This separation (Δ ~23 nm) is larger than that of the closely related styryl dye 4-Di-1-ASP (DASPMI), which has a smaller Stokes shift [1]. The large Stokes shift of Daspei minimizes overlap between excitation and emission spectra, reducing background autofluorescence and enabling a signal-to-noise ratio of up to 32:1 in complex samples . This performance is superior to many green-fluorescent mitochondrial probes whose emission overlaps with cellular autofluorescence.

Spectral Properties Multiplex Imaging Signal-to-Noise Ratio

Low Cytotoxicity in Primary Cells

At standard working concentrations (0.5-5 µM), Daspei exhibits minimal cytotoxicity. Post-staining viability exceeds 90% in sperm cells, and motility parameters (linear velocity) remain unaffected . This contrasts with Rhodamine 123, which at higher concentrations can cause fluorescence self-quenching and mitochondrial toxicity, potentially altering the very membrane potential it is meant to measure . Daspei's low toxicity profile is particularly advantageous for sensitive cell types like primary neurons and spermatozoa.

Cell Viability Toxicity Primary Cells

Daspei Application Scenarios


High-Throughput Screening for Mitochondrial Toxicity

Leveraging the validated no-wash assay with a Z' factor >0.5, Daspei is the reagent of choice for high-throughput screening campaigns aimed at identifying mitochondrial toxicants or therapeutic modulators of mitochondrial membrane potential [1]. The simple, rapid protocol and robust statistical performance in 96-well formats [1] enable efficient screening of large compound libraries, a task for which alternatives like JC-1 or TMRM are less suited due to required washing steps or lower Z' values [2].

Mechanotransduction and Ototoxicity Studies

Daspei's MET channel-dependent uptake in zebrafish hair cells provides a unique functional readout for screening compounds that affect mechanotransduction [3]. This specific entry mechanism, confirmed in genetic and pharmacological models [3], allows researchers to distinguish between structural and functional hair cell damage, a capability not provided by generic mitochondrial stains that lack this uptake specificity [4]. This makes Daspei essential for ototoxicity screening and hearing loss research.

Long-Term Live-Cell Imaging of Mitochondrial Dynamics

For studies requiring extended time-lapse imaging of mitochondrial fission, fusion, or trafficking, Daspei's superior photostability (<15% fluorescence decay after 40 minutes of continuous confocal scanning) provides a clear advantage over MitoTracker Red (~25% decay) . This reduced photobleaching minimizes the need for repeated image acquisition and lowers phototoxicity, enabling more accurate quantification of dynamic processes in live cells.

Multiplexed Imaging in Complex Tissues

Daspei's large Stokes shift (550/573 nm) and high signal-to-noise ratio (up to 32:1) make it an ideal choice for imaging mitochondria in thick or autofluorescent specimens, such as tissue slices or 3D cell cultures. Its red emission is spectrally separated from common blue and green dyes (e.g., Hoechst 33342), enabling robust multiplexed analysis with minimal spectral crosstalk (<1.5%) . This reduces the need for complex spectral unmixing algorithms and enhances data clarity in multi-parameter experiments.

Technical Documentation Hub

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